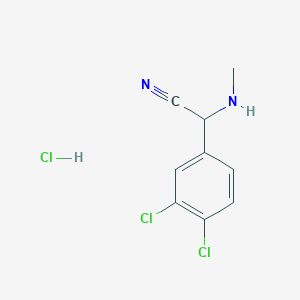![molecular formula C12H16N2O B3034717 1-[(4-Aminophenyl)methyl]piperidin-2-one CAS No. 21172-66-7](/img/structure/B3034717.png)
1-[(4-Aminophenyl)methyl]piperidin-2-one
概要
説明
1-(4-Aminophenyl)methylpiperidin-2-one (1-APMP) is an organic compound with an aromatic ring and a piperidine ring. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds. 1-APMP is also known as 4-aminophenyl methylpiperidine and is used in a wide range of applications.
科学的研究の応用
Novel Piperidine-Fused Compounds
- Synthesis and Conformational Study : The synthesis of piperidine-fused benzoxazinonaphthoxazine and quinazolinonaphthoxazine derivatives, utilizing compounds similar to "1-[(4-Aminophenyl)methyl]piperidin-2-one", was explored. These compounds were studied for their conformational properties using NMR spectroscopy and molecular modeling (Csütörtöki et al., 2012).
Aromatase Inhibitors
- Antitumor Activity : Derivatives of "this compound" were synthesized and evaluated for their potential in inhibiting estrogen biosynthesis, which is significant in the context of treating hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Neuroprotective Agents
- NMDA Antagonist : Piperidine derivatives with neuroprotective properties were developed, which act as N-methyl-D-aspartate (NMDA) antagonists. This research is crucial for developing treatments for neurodegenerative diseases (Chenard et al., 1995).
Antimycobacterial Activity
- Spiro-piperidin-4-ones : Novel spiro-piperidin-4-ones were synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Kumar et al., 2008).
Antihypertensive Activity
- Spiropiperidine Derivatives : The synthesis and evaluation of spiropiperidine derivatives for antihypertensive activity were reported, highlighting the potential of "this compound" derivatives in treating hypertension (Takai et al., 1985).
Structural Analysis
- Molecular Structure Studies : The molecular structure of related piperidine compounds was analyzed, providing insight into their stability and intermolecular interactions, which is valuable for drug design and synthesis (Khan et al., 2013).
Kinetic and Mechanistic Studies
- Thionocarbonate Aminolysis : The kinetics and mechanism of the aminolysis of thionocarbonates with secondary alicyclic amines, including compounds structurally similar to "this compound", were studied. This research is crucial for understanding reaction mechanisms in organic synthesis (Castro et al., 1999).
作用機序
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions .
Result of Action
As a piperidine derivative, it’s likely to have diverse biological and pharmacological activities .
Safety and Hazards
将来の方向性
The future directions for “1-[(4-Aminophenyl)methyl]piperidin-2-one” and similar compounds lie in the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
生化学分析
Biochemical Properties
1-(4-Aminobenzyl)piperidin-2-one plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of 1-(4-Aminobenzyl)piperidin-2-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic processes, thereby altering the metabolic flux within the cell . Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, 1-(4-Aminobenzyl)piperidin-2-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, it can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of 1-(4-Aminobenzyl)piperidin-2-one can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound in in vitro or in vivo studies has revealed changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 1-(4-Aminobenzyl)piperidin-2-one vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels.
Metabolic Pathways
1-(4-Aminobenzyl)piperidin-2-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . These interactions can lead to changes in metabolic flux and the levels of specific metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of 1-(4-Aminobenzyl)piperidin-2-one within cells and tissues are essential for its activity. The compound can be transported across cell membranes through specific transporters or by passive diffusion . Once inside the cell, it can interact with various binding proteins, influencing its localization and accumulation within specific cellular compartments. These interactions are crucial for the compound’s biochemical activity and its effects on cellular function.
Subcellular Localization
The subcellular localization of 1-(4-Aminobenzyl)piperidin-2-one is an important aspect of its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its activity and function, as it may interact with specific biomolecules within these compartments. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and its effects on cellular processes.
特性
IUPAC Name |
1-[(4-aminophenyl)methyl]piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-6-4-10(5-7-11)9-14-8-2-1-3-12(14)15/h4-7H,1-3,8-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNJOSFXNLDQDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



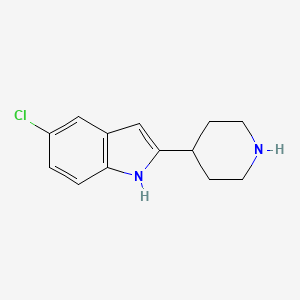
![[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl](/img/structure/B3034637.png)
![{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride](/img/structure/B3034640.png)
![8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B3034642.png)
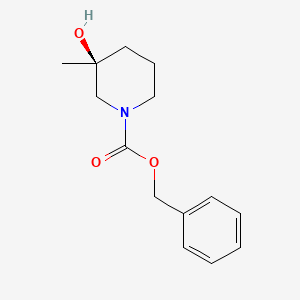
![Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid](/img/structure/B3034644.png)
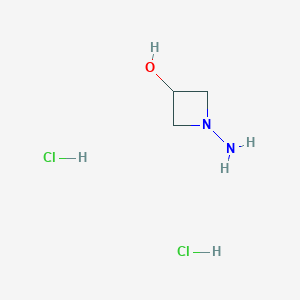

![8-Azabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B3034647.png)

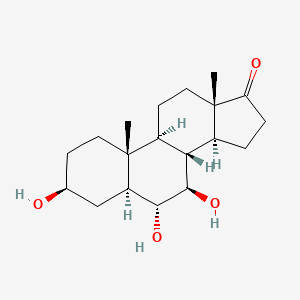
![2-[(2,6-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B3034656.png)
